molecular formula C20H24N2O2 B4506780 N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide

N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide

Cat. No.: B4506780
M. Wt: 324.4 g/mol
InChI Key: MMCMJOUHPBERFS-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Compounds similar to N-[1-(4-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide have been synthesized and evaluated for their potential anti-acetylcholinesterase (anti-AChE) activity. For instance, certain benzamide derivatives have shown significant inhibitory activity against acetylcholinesterase, suggesting their potential use as antidementia agents. One derivative, identified with substantial potency, demonstrated an affinity significantly greater for AChE over BuChE, indicating selective inhibitory properties and potential application in treating dementia-related conditions (Sugimoto et al., 1990).

Antimicrobial and Antifungal Applications

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, related to the structure of this compound, have been synthesized and studied for their antifungal activity. These compounds were evaluated against various pathogens responsible for significant plant diseases, showcasing their potential as antifungal agents (Zhou Weiqun et al., 2005).

Carbonic Anhydrase Inhibition

Research into aromatic sulfonamide inhibitors, structurally related to this compound, has revealed their potential in inhibiting carbonic anhydrase isoenzymes. These inhibitors have exhibited varying nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes, suggesting their application in treating conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Gastroprokinetic Activity

Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds has shown potent gastroprokinetic activity. These studies help understand the structural requirements for enhancing gastroprokinetic activity, essential for developing treatments for gastrointestinal motility disorders (Kalo et al., 1995).

Physicochemical Properties and Biodegradability

The synthesis of 4-benzyl-4-methylmorpholinium salts and their evaluation for physicochemical properties, cytotoxicity, and biodegradability offer insights into the environmental and biological implications of using such compounds. These findings are crucial for assessing the safety and application of new chemical entities in various industries (Pernak et al., 2011).

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-3-5-17(6-4-15)16(2)21-20(23)18-7-9-19(10-8-18)22-11-13-24-14-12-22/h3-10,16H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCMJOUHPBERFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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